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Manganesephosphide

Cat. No.: B12104923
M. Wt: 228.778 g/mol
InChI Key: CWLPDTSJHFHTCT-UHFFFAOYSA-N
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Description

Historical Context of Transition Metal Phosphide (B1233454) Investigations

The exploration of transition metal phosphides (TMPs) as a class of materials began with early investigations into their catalytic properties. As far back as the 1950s, nickel phosphides were being studied for vapor phase catalysis frontiersin.orgufl.edu. In the 1990s, researchers started employing metal phosphides more broadly as electrocatalysts frontiersin.org. Over the subsequent decades, the field expanded significantly, driven by the discovery of diverse properties and potential applications, including in energy storage and conversion. Manganese phosphides, specifically, have garnered attention for their intricate magnetic phase transitions and their potential in spintronic devices and battery technologies. The synthesis of various manganese phosphide stoichiometries, such as MnP and MnP4, has presented distinct challenges and opportunities for researchers researchgate.netnih.gov.

Significance of Manganesephosphide in Condensed Matter Physics and Materials Science

Manganese phosphide (MnP) is a compelling subject in condensed matter physics due to its complex magnetic ordering and transport phenomena. It exhibits a metallic behavior over a wide temperature range arxiv.orgosti.gov. At room temperature, MnP displays strong ferromagnetic interactions, but it undergoes a transition to a helical (screw) magnetic state below approximately 50 K arxiv.orgosti.govaip.orgnih.gov. This transition is accompanied by a metamagnetic transformation and leads to significant negative magnetoresistance, reaching up to 12% at low temperatures arxiv.orgosti.gov. The material also shows pressure-induced superconductivity when its magnetic order is suppressed researchgate.net.

Beyond MnP, other manganese-phosphorus compounds contribute to the field. The MnP4 system, for instance, exists in several polymorphs (e.g., 2-MnP4, 6-MnP4, 8-MnP4, γ-MnP4), each with distinct stacking variants and properties, including semiconducting behavior in γ-MnP4 acs.org. Manganese(III) phosphate (B84403) (MnPO4) and various layered manganese phosphates have also been synthesized and characterized, revealing different structural motifs and magnetic interactions, such as antiferromagnetic coupling in certain complexes wikipedia.orgnih.govresearchgate.net.

These diverse properties make manganese phosphides relevant for several advanced applications:

Spintronics and Sensors: The pronounced magnetoresistance in MnP makes it a candidate for spintronic devices and magnetic sensors arxiv.orgosti.gov.

Energy Storage: Manganese phosphides are being explored as host materials for sulfur in lithium-sulfur batteries, demonstrating promising electrochemical properties researchgate.netnih.gov.

Electrocatalysis: Transition metal phosphides, including those containing manganese, are investigated for their efficacy in electrocatalytic water splitting (hydrogen evolution reaction - HER, and oxygen evolution reaction - OER) frontiersin.orgresearchgate.netrsc.org.

Surface Treatments: Manganese phosphate coatings are utilized in industrial applications, such as improving the lifespan and reducing friction in bearings mdpi.com.

Overview of Key Academic Challenges and Research Directions

Despite significant progress, several academic challenges persist in the study of manganese phosphides. A primary hurdle is the targeted synthesis of specific phases . The existence of multiple stoichiometries and polymorphs within the manganese-phosphorus system means that achieving phase-pure materials, especially for compounds like MnP4, can be difficult and often requires precise control over synthesis conditions researchgate.netnih.govacs.org.

Another key area of research involves decoupling the interplay between structure, magnetism, and electronic transport . Understanding how subtle changes in crystal structure or magnetic ordering influence electrical properties, such as magnetoresistance, is crucial for optimizing materials for specific applications arxiv.orgosti.gov. For instance, the strong anisotropy observed in the magnetic and transport properties of MnP is attributed to the anisotropy of its spin arrangement, an area ripe for further theoretical and experimental investigation researchgate.netresearchgate.net.

Furthermore, the development of efficient and stable electrocatalysts for water splitting remains a significant research direction. While transition metal phosphides show great promise, optimizing their catalytic activity, durability, and cost-effectiveness requires continued exploration of synthesis methods, doping strategies, and surface engineering frontiersin.orgresearchgate.netrsc.org. In related manganese-phosphate materials used in batteries, mitigating structural distortions, such as the Jahn-Teller effect, is a challenge that researchers are actively addressing sciopen.com.

Data Tables

Table 1: Crystal Structure and Basic Properties of Selected Manganese Phosphides

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Key Properties
MnPOrthorhombicPnmaa=5.916, b=3.173, c=5.260Metallic, ferromagnetic, helimagnetic (<50 K)
γ-MnP4MonoclinicCca=5.1049(8), b=10.540(2), c=10.875(2), β=93.80(2)°Semiconducting, diamagnetic
MnPO4 (anhydrous)OrthorhombicPmnaa=9.65, b=5.91, c=4.78Purple solid, decomposes at 400°C
MnPO4·H2OMonoclinicN/Aa=6.912, b=7.470, β=112.3°Pale-green solid, decomposes at 250°C
CsMn2P2TetragonalI4/mmma=4.098(1), c=14.215(4)Antiferromagnetic ordering below 110 K

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Mn3P2 B12104923 Manganesephosphide

Properties

Molecular Formula

H2Mn3P2

Molecular Weight

228.778 g/mol

IUPAC Name

manganese;phosphanylidenemanganese

InChI

InChI=1S/3Mn.2HP/h;;;2*1H

InChI Key

CWLPDTSJHFHTCT-UHFFFAOYSA-N

Canonical SMILES

P=[Mn].P=[Mn].[Mn]

Origin of Product

United States

Crystallographic Structures and Polymorphism of Manganesephosphide

Ambient Pressure Crystal Structures

At standard atmospheric pressure, manganese phosphides adopt several distinct crystal structures. These structures have been elucidated through various analytical techniques, providing fundamental insights into their solid-state chemistry.

Manganese monophosphide (MnP) crystallizes in an orthorhombic structure belonging to the Pnma space group. This structure is a three-dimensional network where each manganese atom is coordinated to six phosphorus atoms, forming distorted MnP₆ octahedra. These octahedra share corners, edges, and faces, creating a complex and interconnected framework. The bonding distances between manganese and phosphorus atoms within this structure typically range from 2.25 to 2.39 Å.

Lattice ParameterValue (Å)
a3.172
b5.258
c5.918

The precise atomic arrangements in manganese phosphides such as manganese triphosphide (Mn₃P) and dimanganese phosphide (B1233454) (Mn₂P) have been determined through structural refinement techniques. Single-crystal X-ray diffraction is a primary method employed for this purpose. dtic.mil This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. By meticulously measuring the intensities and positions of the diffracted beams, researchers can construct a detailed three-dimensional model of the electron density within the crystal. This model is then refined to determine the exact positions of the atoms, bond lengths, and bond angles with high precision. For polycrystalline samples, Rietveld refinement of powder X-ray diffraction data is a powerful tool to obtain detailed structural information.

Certain manganese phosphide phases, notably Mn₂P, exhibit homogeneity ranges. dtic.mil This means that the stoichiometry of the compound can vary within a certain range without changing the fundamental crystal structure. For Mn₂P, this variability is observed in alloys containing more than 33.3 atomic % phosphorus. dtic.mil The lattice parameters of the Mn₂P phase can change progressively with the composition and the annealing temperature, indicating the solid solution nature of this phase. dtic.mil This non-stoichiometry is a result of vacancies or substitutions in the crystal lattice and can significantly influence the material's physical properties. The existence of such homogeneity ranges is a key feature of the manganese-phosphorus phase diagram.

High-Pressure Induced Structural Phase Transitions

The application of high pressure can induce significant changes in the crystal structure of manganese phosphides, leading to the formation of new polymorphic forms with distinct properties.

The crystal structure of manganese phosphides is stable only up to certain pressures. For instance, the orthorhombic Pnma structure of MnP is stable from ambient pressure up to approximately 15 Gigapascals (GPa). dtic.mil As pressure increases, the interatomic distances decrease, which can lead to electronic and structural instabilities. The compressibility of the crystal lattice is often anisotropic; in the case of MnP, the b-axis is significantly more compressible than the a- and c-axes. This anisotropic compression plays a crucial role in the pressure-induced phenomena observed in this material. Theoretical calculations based on first-principles have been employed to predict the stability of different phases at high pressures and to understand the electronic structure modifications that accompany these transitions.

Experimental studies using techniques such as in situ angle-dispersive synchrotron X-ray powder diffraction with diamond anvil cells have provided direct evidence for pressure-induced phase transitions in manganese phosphides. A notable example is the structural phase transition that MnP undergoes at approximately 15.0 GPa, where the ambient-pressure Pnma phase transforms into a different crystal structure. dtic.mil This transition is a first-order structural change. Theoretical calculations predict further phase transitions at even higher pressures, with a potential transition from the Pnma phase to a P2₁3 phase at around 55.0 GPa, and a subsequent transition to a Pm-3m (CsCl-type) structure at approximately 92.0 GPa. dtic.mil These high-pressure phases can exhibit novel electronic and magnetic properties that are not observed at ambient conditions.

CompoundTransition Pressure (GPa)Initial PhaseHigh-Pressure Phase
MnP~15.0Pnma (orthorhombic)Not fully determined experimentally
MnP (predicted)55.0Pnma (orthorhombic)P2₁3
MnP (predicted)92.0P2₁3Pm-3m (CsCl-type)

Predicted High-Pressure Phase Transitions

Manganese phosphide (MnP) exhibits significant structural evolution under high external pressure. Experimental studies using in situ angle dispersive synchrotron X-ray powder diffraction have shown that the common B31 type structure of MnP, with the Pnma space group, undergoes a pressure-induced structural phase transition at approximately 15.0 GPa. nih.gov Beyond this experimentally observed transition, further structural changes have been predicted through extensive crystal structure searching and ab initio calculations. nih.gov

Theoretical predictions suggest a sequence of phase transitions at significantly higher pressures. It is anticipated that the initial Pnma phase transforms into a cubic structure with a P2₁3 space group at around 55.0 GPa. Upon further compression, a second transition is predicted to occur at approximately 92.0 GPa, where the P2₁3 phase transforms into the high-symmetry Pm-3m space group, which is characteristic of the Cesium Chloride (CsCl)-type structure. nih.gov No additional phase transitions were experimentally observed up to 40.2 GPa. nih.gov

Initial Phase (Space Group)Resulting Phase (Space Group)Transition Pressure (GPa)Method
PnmaUnknown~15.0Experimental (AD-XRD)
PnmaP2₁355.0Theoretical (ab initio)
P2₁3Pm-3m (CsCl-type)92.0Theoretical (ab initio)

Compressibility Anisotropy under External Pressure

Under the application of external pressure, manganese phosphide demonstrates notable compressibility anisotropy. While the crystal structure remains stable in the Pnma phase from ambient pressure up to 15 GPa, the response of its lattice parameters to compression is non-uniform. nih.gov Specifically, the compressibility along the b-axis is significantly greater than that along the a- and c-axes. nih.gov This anisotropic compression indicates that the crystal lattice distorts under pressure, with the interatomic distances decreasing more rapidly in one crystallographic direction compared to the others. This behavior is linked to the suppression of the long-range antiferromagnetically ordered state in MnP, which is suggested to be the origin of pressure-induced superconductivity rather than a structural phase transition at lower pressures. nih.gov

Analysis of Mixed Phase Behaviors in Related Compounds

The study of compounds related to manganese phosphide, such as MnRuP and MnRhP, reveals complex behaviors under pressure, particularly the existence of prolonged mixed-phase regions. aps.org In these materials, a pressure-induced structural transition does not occur abruptly but rather evolves slowly over a wide pressure range, where the original low-pressure phase coexists with the emerging high-pressure phase. aps.org

For instance, MnRuP exhibits a phase transition that commences at a relatively low pressure of 11 GPa. aps.org This mixed-phase state is unusually persistent, potentially extending up to approximately 60 GPa, resulting in one of the longest mixed-phase ranges observed for intermetallic compounds. aps.org The underlying mechanism for this prolonged coexistence is attributed not only to the distances between first-nearest-neighboring manganese atoms but also to the distances between second-nearest-neighboring manganese atoms in adjacent crystallographic planes. aps.org

Other related compounds also display this detained mixed-phase behavior. MnRhP, for example, shows a mixed-phase region from 34 GPa to 48 GPa. aps.org This phenomenon of extended mixed phases presents challenges for structural analysis but offers a unique window into the kinetics and mechanics of solid-state phase transitions. aps.org

CompoundMixed Phase Pressure Range (GPa)Pressure Span (ΔP GPa)
MnRuP11 – ~60~50
MnRhP34 – 4814
MnRhAs26 – 59.633.6

Defect Chemistry and Non-Stoichiometry in Manganese Phosphide Systems

Non-stoichiometric compounds are characterized by a composition where the ratio of constituent elements cannot be expressed by small integers, often due to crystallographic defects like missing or excess atoms within the lattice. wikipedia.org This phenomenon is common in many metal oxides and sulfides and can significantly influence the material's properties. wikipedia.org

There are two primary types of non-stoichiometric defects:

Metal Excess Defect : This occurs when there is a higher proportion of cations to anions. This can be due to an anion vacancy, where an anion is missing from its lattice site, and an electron becomes trapped in the vacancy to maintain charge neutrality. unacademy.com

Metal Deficiency Defect : This arises when the proportion of cations is less than that of anions. This is common in compounds where the metal can exhibit multiple oxidation states. A missing cation can be compensated for by adjacent cations attaining a higher oxidation state. unacademy.com For example, in iron(II) oxide, a deficiency of Fe²⁺ ions is balanced by the presence of Fe³⁺ ions. wikipedia.org

While specific studies detailing the defect chemistry of manganese phosphide are not as prevalent as for some metal oxides, the principles of non-stoichiometry are applicable. The ability of manganese to exist in various oxidation states suggests that metal deficiency defects could be a plausible form of non-stoichiometry in MnP systems. These defects can create pathways for ion and electron migration, potentially influencing the material's electrical and magnetic properties. wikipedia.org

Electronic Structure and Band Theory of Manganesephosphide

First-Principles Density Functional Theory (DFT) Calculations of Electronic Band Structure

First-principles calculations, primarily utilizing Density Functional Theory (DFT), have been extensively employed to unravel the electronic band structure of Manganesephosphide (MnP) researchgate.netdergipark.org.trarxiv.orgnih.govarxiv.orgresearchgate.netiphy.ac.cnaip.orgmpg.de. These calculations, often employing methods like the Augmented Plane Wave (APW) researchgate.net or Full-Potential Linearized Augmented Plane Wave (FP-LAPW) arxiv.orgiphy.ac.cn techniques within the Generalized Gradient Approximation (GGA) arxiv.orgmpg.de, provide detailed insights into the electronic band dispersions and their relationship with MnP's magnetic and structural characteristics. Studies have revealed that under high pressure, MnP can transition through different structural phases, such as the P2₁3 phase at 60 GPa, which exhibits an indirect band gap of approximately 0.35 eV, and the Pm-3m phase at 90 GPa, which is metallic researchgate.net. The electronic band structure calculations are fundamental to understanding the metallic or semiconducting nature of different phases and how these properties evolve with external stimuli dergipark.org.trarxiv.orgresearchgate.netiphy.ac.cn.

Density of States Analysis

The analysis of the Density of States (DOS) for MnP provides critical information about the electronic contributions from different atomic orbitals and their proximity to the Fermi level (EF) researchgate.netdergipark.org.trarxiv.orgaip.orgroaldhoffmann.comresearchgate.netresearchgate.netnih.gov. For MnP, the bands near the Fermi energy are predominantly composed of Manganese (Mn) 3d states, particularly for the minority spin electrons, contributing to a high density of states researchgate.netnih.gov. Conversely, bands associated with minority spin electrons tend to have a lower density of states at EF researchgate.net. These calculated DOS profiles have been successful in explaining experimental observations, such as Ultraviolet Photoemission Spectroscopy (UPS) spectra and electronic specific heat measurements researchgate.net. In related MnP-type structures like WP, partial DOS analysis indicates hybridization between the transition metal (W) d-orbitals and the Phosphorus (P) p-orbitals, with the transition metal d-orbitals being dominant across various pressures dergipark.org.traip.org. The strong contribution of Mn-3d states near the Fermi level is a recurring theme in understanding MnP's electronic behavior researchgate.netnih.gov.

Charge Density Distribution and Bonding Characteristics

Information regarding the specific charge density distribution and bonding characteristics in MnP is less detailed in the provided snippets compared to band structure and DOS. However, it is understood that inter-band transitions occur between the bonding and antibonding bands formed by the hybridization of Mn-3d and P-3p orbitals researchgate.net. The effect of strain on the electronic structure can lead to a weakening of hybridization between atoms arxiv.org. While general principles of charge density accumulation in bonding regions are known from molecular orbital theory libretexts.org, direct experimental or detailed theoretical charge density maps for MnP's bulk bonding are not explicitly detailed in the search results. The electronic structure calculations, however, implicitly capture the nature of chemical bonding through orbital interactions and charge distribution within the material.

Spin Polarization and Its Influence on Electronic States

This compound is a magnetic material, and its electronic structure is inherently spin-polarized researchgate.netarxiv.orgiphy.ac.cnnih.govmdpi.comaps.orgaps.org. First-principles calculations, including spin-polarized energy band structure calculations, reveal distinct electronic states for spin-up and spin-down electrons researchgate.netmdpi.com. The spin polarization arises from the intricate competition between neighboring exchange interactions between Mn ions arxiv.orgiphy.ac.cn. For instance, the bands near the Fermi energy for minority spin electrons are significantly influenced by Mn d-states, contributing to a high density of states researchgate.net. The calculated spin moment per formula unit for MnP is reported to be approximately 1.2 μB, which aligns well with experimental values researchgate.net. This spin polarization plays a crucial role in the material's magnetic phase transitions, such as the ferromagnetic and spiral states observed under varying pressures arxiv.orgiphy.ac.cn. The spin moment on each Mn site is reported to be around 1.3 μB, which is a reduction from the localized spin-only moment expected for a d⁵ configuration, potentially due to quantum fluctuations and hybridization aps.org.

Electronic Structure Evolution under External Stimuli (e.g., Pressure, Strain)

The electronic structure of MnP undergoes significant evolution under external stimuli like pressure and strain dergipark.org.trarxiv.orgnih.govarxiv.orgresearchgate.netiphy.ac.cndergipark.org.tr. Under hydrostatic pressure, MnP exhibits a complex magnetic phase diagram, transitioning between ferromagnetic and spiral magnetic states arxiv.orgiphy.ac.cn. The propagation vector of these spiral states varies non-monotonically with pressure arxiv.orgiphy.ac.cn. The compressibility of MnP is highly anisotropic, with the b-axis being the most compressible, leading to pressure-driven quenching of the spin state and enhanced dispersion of Mn d-orbitals researchgate.net. Applying pressure also leads to a decrease in lattice constants and bond lengths dergipark.org.trdergipark.org.tr.

Crucially, the application of high pressure has been found to induce superconductivity in MnP, making it the first Mn-based superconductor nih.goviphy.ac.cn. This pressure-induced superconductivity is linked to an increase in the electron-phonon coupling constant (λ) and the electronic density of states at the Fermi level (N(EF)) as pressure increases nih.gov. The critical pressure (PC) for the emergence of superconductivity is observed to be around 8 GPa nih.goviphy.ac.cn. Strain, such as volumetric strain, can also modify the electronic structure, potentially inducing insulating features in minority spin states and increasing the magnetic moment arxiv.org. For example, growing superlattices on substrates with different lattice constants can induce strain, which is crucial for achieving half-metallic behavior in some related materials arxiv.org.

Data Tables

PropertyValueSource
Spin Moment per Unit~1.2 μB researchgate.net
Critical Pressure (PC) for Superconductivity~8 GPa nih.goviphy.ac.cn

Compound List

this compound (MnP)

Tungsten phosphide (B1233454) (WP)

Chromium arsenide (CrAs)

Iron phosphide (FeP)

Cobalt phosphide (CoP)

Ruthenium phosphide (RuP)

Iridium phosphide (IrP)

Chromium phosphide (CrP)

Manganese arsenide (MnAs)

Manganese antimonide (MnSb)

Manganese nitride (MnN)

Manganese platinum gallium (MnPtGa)

Manganese chloride (MnCl)

Manganese oxide (MnO)

Manganese dioxide (MnO₂)

Manganese porphyrin (MnP)

Cobalt (Co)

Iron (Fe)

Nickel arsenide (NiAs)

Nickel phosphide (NiP)

Zinc germanium phosphide (ZnGeP₂)

Cadmium oxide (CdO)

Zinc oxide (ZnO)

Magnesium oxide (MgO)

Manganese cobalt phosphide (CoMnP)

Manganese iron phosphide (CoFeMnP)

Manganese iron arsenide (MnFeAs)

Magnetic Phase Diagrams of Manganese Phosphide

The rich magnetic behavior of manganese phosphide is best summarized by its magnetic phase diagrams, which map the different magnetic phases as a function of temperature and applied magnetic field. researchgate.net These diagrams reveal a complex landscape of magnetic orderings, including paramagnetic, ferromagnetic, and helical phases. mdpi.comresearchgate.net

Magnetic Ordering and Phase Transitions in Manganesephosphide Systems

1 Temperature-Dependent Magnetic Transitions (e.g., Curie and Néel Temperatures)

In the absence of an external magnetic field, manganese phosphide (B1233454) undergoes successive magnetic phase transitions as the temperature is varied. researchgate.netresearchgate.net At high temperatures, MnP is in a paramagnetic state. mdpi.com As the temperature is lowered, it undergoes a phase transition to a ferromagnetic state at the Curie temperature (TC). aps.orgaip.org Further cooling leads to another transition at the Néel temperature (TN), where the ferromagnetic order gives way to a helical (or screw) magnetic structure. researchgate.net

The reported values for these transition temperatures can vary slightly depending on the sample purity and experimental conditions.

TransitionTemperature (K)Reference
Paramagnetic to Ferromagnetic (TC)291.5 ± 0.2 aps.orgaip.org
Paramagnetic to Ferromagnetic (TC)~290 mdpi.com
Paramagnetic to Ferromagnetic (TC)292 researchgate.net
Paramagnetic to Ferromagnetic (TC)290.5 arxiv.org
Ferromagnetic to Helimagnetic (TN)~50 aps.orgaip.orgaip.orgmdpi.com
Ferromagnetic to Helimagnetic (TN)47 researchgate.net
Ferromagnetic to Helimagnetic (TN)44.5 arxiv.org

It is important to note that the term "Néel temperature" is used here to denote the transition to the helical antiferromagnetic-like state, a common practice in the literature for such materials. researchgate.net

Magnetic Field-Dependent Phase Transitions

The magnetic phase diagram of manganese phosphide becomes even more intricate when an external magnetic field is applied. The field can drive transitions between the different magnetic phases. mdpi.comsemanticscholar.org At low temperatures, in the helical phase, the application of a magnetic field can induce a transition to a "fan" or conical phase and eventually to a fully ferromagnetic state. semanticscholar.org The critical fields required for these transitions are dependent on the temperature and the orientation of the magnetic field with respect to the crystallographic axes, reflecting the material's magnetic anisotropy. mdpi.comresearchgate.net The H-T phase diagram features a Lifshitz point, a special tricritical point where the ferromagnetic, fan, and paramagnetic phases meet. The evolution of different magnetic phases such as screw (SCR), CONE, and FAN can be precisely tracked through magnetization measurements as a function of the magnetic field and temperature. researchgate.net

Identification of Lifshitz Points and Critical Behavior

Manganese phosphide (MnP) is a cornerstone material in the study of multicritical phenomena in magnetism, being one of the few systems where a uniaxial Lifshitz point has been unambiguously identified and studied. aps.orgaps.org A Lifshitz point in a magnetic phase diagram is a multicritical point where paramagnetic, ferromagnetic (or uniformly ordered), and modulated (helical or spiral) phases coexist. capes.gov.br The presence of such a point signifies a change in the nature of the magnetic ordering from commensurate to incommensurate.

In MnP, which has an orthorhombic crystal structure, the magnetic interactions are highly anisotropic. mdpi.com This anisotropy is crucial for the emergence of the Lifshitz point. Experimental studies, primarily using AC susceptibility measurements, have precisely located these points in the temperature-magnetic field (T-H) phase diagram. aps.orgaip.org

Two primary Lifshitz points have been identified in MnP, depending on the orientation of the external magnetic field (H) relative to the crystallographic axes:

When the magnetic field is applied along the b-axis (the intermediate axis), a Lifshitz point (LP) occurs at a temperature TL = 121 ± 1 K and a magnetic field Hb = 16.4 kOe. aps.org

When the field is applied along the a-axis (the hard anisotropy axis), another LP is found at a similar temperature (TL ≈ 121 K) but at a different field strength due to the differing anisotropy. aip.org

Further research suggests the existence of a continuous line of Lifshitz points in the ab-plane connecting the specific points found when the field is aligned precisely along the a and b axes. aip.org

The critical behavior near the Lifshitz point is distinct from that of conventional critical points. The specific heat exponent, α, which describes the divergence of magnetic susceptibility at the ferromagnetic-paramagnetic phase boundary, has been used to characterize this behavior. aps.org For temperatures well above the Lifshitz temperature (TL), the exponent α is approximately 0.12, consistent with the 3D Ising model. However, as the temperature is lowered towards TL, the divergence becomes sharper, and the value of α increases, reaching 0.44 at the Lifshitz point itself. aps.org This value is in agreement with theoretical predictions for a uniaxial Lifshitz point. aps.org

Critical Parameters at the Lifshitz Point in MnP
ParameterValueCondition
Lifshitz Temperature (TL)121 ± 1 KH applied along b-axis
Lifshitz Field (HL)16.4 kOeH applied along b-axis
Specific Heat Exponent (α) at T >> TL~0.12Approaches 3D Ising model behavior
Specific Heat Exponent (α) at T = TL0.44Characteristic of the uniaxial Lifshitz point

Theoretical Modeling of Magnetic Phases (e.g., Axial Next-Nearest-Neighbor Heisenberg Model)

The complex magnetic phase diagram of manganese phosphide, with its competing ferromagnetic, paramagnetic, and modulated phases, necessitates theoretical models that can account for competing interactions. The Axial Next-Nearest-Neighbor Ising (ANNNI) model and its Heisenberg variations are prototypical frameworks for describing such transitions between commensurate and incommensurate phases in frustrated magnetic systems. researchgate.netarxiv.org

These models are built on the concept of competing exchange interactions between magnetic ions. In the simplest form, an axial model considers:

Nearest-neighbor interactions (J1) along a specific crystallographic axis, which are typically ferromagnetic, favoring parallel alignment of spins.

Next-nearest-neighbor interactions (J2) along the same axis, which are antiferromagnetic, favoring antiparallel alignment.

The competition between J1 and J2 is the microscopic origin of the modulated magnetic structures, such as the spiral or helical phases observed in MnP. When the ratio of these competing interactions exceeds a critical value, the simple ferromagnetic ground state becomes unstable, and a modulated structure with a specific wave vector emerges. The Axial Next-Nearest-Neighbor Heisenberg (ANNNH) model extends this concept to vector spins, which is more realistic for materials like MnP. aps.orgaps.org The Hamiltonian for such a model can be generally expressed as a sum over spin pairs, incorporating these competing exchange interactions. wikipedia.org

While the ANNNI model provides a foundational understanding, more sophisticated models are required to fully capture the behavior of real materials. For instance, interactions extending to third-nearest neighbors or interactions in other crystallographic directions can be included to refine the phase diagram. aps.org These models can predict the stability of various commensurate and incommensurate phases and the transitions between them as a function of temperature and magnetic field, providing a theoretical basis for the experimentally observed phase diagrams, including the existence of a Lifshitz point.

Complex Magnetic Orders

Spiral Spin Structures and Propagation Vectors

Below a transition temperature of about 50 K, in the absence of a strong magnetic field, manganese phosphide enters a helimagnetic (or screw) phase. mdpi.comaps.org This is a type of spiral spin structure where the magnetic moments of the manganese ions are ferromagnetically aligned within planes, but the orientation of the moments rotates by a fixed angle from one plane to the next along a specific crystallographic direction. flapw.de This periodic rotation of the spin direction is what defines the spiral nature of the magnetic order.

This complex ordering is described by a propagation vector (k) , which defines the direction and periodicity of the magnetic modulation. researchgate.net In a simple spiral structure, the magnetic moment S at a lattice site R can be described by:

S(R) = S [ u cos(k · R ) + v sin(k · R ) ]

where u and v are orthogonal unit vectors defining the plane of rotation. The magnitude of the propagation vector determines the wavelength of the spiral. For an incommensurate structure, the wavelength is not an integer multiple of the lattice spacing.

In a related manganese phosphatic oxyhydroxide, Mn5(PO4)2(PO3(OH))24, a complex incommensurately modulated antiferromagnetic order is observed below 1.86 K, which is characterized by a propagation vector k = (0.523(2), 0, 0.055(1)). mdpi.com This demonstrates how subtle changes in composition and structure within manganese-phosphorus-based systems can lead to different and complex modulated magnetic states.

Spin Reorientation Phenomena

Spin reorientation is a magnetic phase transition where the direction of the ordered magnetic moments changes with respect to the crystallographic axes, typically driven by changes in temperature or an applied magnetic field. nih.govnih.govresearchgate.net This phenomenon arises from the competition between different magnetic anisotropy energies. aps.org

In manganese phosphide, the magnetic anisotropy is significant, with the c-axis being the easy axis of magnetization, the b-axis intermediate, and the a-axis the hard axis. mdpi.com The transition observed around 50 K in MnP from a ferromagnetic state to a helical state is a form of spin reorientation, where the spins move from aligning along the c-axis to rotating in a plane. aps.org

Applying an external magnetic field can also induce spin reorientation transitions. For instance, in the low-temperature helical phase of MnP, a sufficiently strong magnetic field can overcome the helical ordering and force the spins to align with the field direction, transitioning the system back to a ferromagnetic or a fan-like modulated state. mdpi.comaps.org This field-induced transition is a key characteristic of its metamagnetic behavior below 50 K. aps.org The competition between the Zeeman energy (favoring alignment with the field) and the magnetic anisotropy and exchange energies determines the critical field required for this reorientation. nih.gov

Incommensurately Modulated Antiferromagnetic Order

Incommensurately modulated magnetic order occurs when the periodicity of the magnetic spin arrangement is not a simple multiple of the underlying crystal lattice period. arxiv.org This results in a magnetic unit cell that is, in principle, infinitely large and does not repeat in the same way as the atomic structure. Such ordering gives rise to magnetic Bragg peaks in neutron diffraction patterns at positions that are shifted from the commensurate lattice positions. aps.org

While MnP itself is known for its helimagnetic phase, which is an example of incommensurate ordering, other related manganese phosphate (B84403) compounds exhibit clear incommensurately modulated antiferromagnetic (AFM) phases. For example, the synthetic hureaulite-type compound Mn5(PO4)2(PO3(OH))24 transitions from a ferrimagnetic phase to an incommensurately modulated AFM order below 1.86 K. mdpi.com The magnetic structure of this phase is described by a magnetic superspace group with a propagation vector k = (0.523(2), 0, 0.055(1)). mdpi.com The non-integer components of this vector explicitly indicate the incommensurate nature of the magnetic modulation relative to the crystal lattice. mdpi.com

The emergence of incommensurate phases is generally a consequence of competing interactions, as described by models like the ANNNI model, where frustration in the exchange couplings prevents the system from settling into a simple, commensurate ferro- or antiferromagnetic state. researchgate.net

Spin Canting Mechanisms

Spin canting refers to the slight tilting of magnetic moments away from their principal alignment axis in an antiferromagnetic or ferrimagnetic material. This non-collinear arrangement can result in a net, albeit weak, magnetic moment, a phenomenon known as weak ferromagnetism.

One of the primary mechanisms responsible for spin canting is the Dzyaloshinskii-Moriya interaction (DMI) . This antisymmetric exchange interaction arises in crystal structures that lack a center of inversion symmetry between the magnetic ions. The DMI favors a perpendicular alignment of adjacent spins and competes with the stronger symmetric Heisenberg exchange interaction, which favors collinear (parallel or antiparallel) alignment. The result of this competition is a small canting of the spins away from the main antiferromagnetic axis.

Another mechanism that can lead to a net moment is spin-canted ferrimagnetism . In materials with multiple magnetic sublattices, if the spins on different sublattices are canted at different angles, a net magnetization can arise. mdpi.com This is observed in the ferrimagnetic phase of Mn5(PO4)2(PO3(OH))24, which exists between 1.86 K and 6.17 K. In this phase, differently aligned spin-canting sublattices are present, which explains the observed weak ferromagnetism. mdpi.com This complex interplay of canted sublattices highlights the intricate magnetic behaviors that can emerge in manganese phosphide systems. rsc.org

Influence of Pressure on Magnetic Order Suppression

In manganese phosphide (MnP), the application of external pressure significantly alters its magnetic properties, leading to the suppression of its native magnetic order. At ambient pressure, MnP exhibits a transition from a paramagnetic to a ferromagnetic state at a Curie temperature (TC) and subsequently to a helical magnetic (heli-magnetic) phase at a lower transition temperature (TN). High pressure continuously reduces these magnetic transition temperatures. aps.org

Research has demonstrated that as pressure increases, both TC and the transition temperature to the screw magnetic phase (Tm) decrease steadily. aps.org The long-range magnetic order is eventually completely suppressed at a critical pressure (Pc) of approximately 8 GPa. aps.orgnih.gov This suppression of magnetism is a critical phenomenon, as it gives rise to other quantum behaviors. In the vicinity of this critical pressure, where magnetic fluctuations are prominent, superconductivity emerges in MnP at a temperature of about 1 K. aps.orgnih.govaps.orgarxiv.org This makes MnP the first identified manganese-based superconductor, highlighting the intimate relationship between the suppression of magnetic order and the emergence of unconventional superconductivity. aps.orgarxiv.org

Neutron diffraction studies performed under high pressure, up to 7.5 GPa, have confirmed that the helical magnetic structure is robust over a wide pressure range before being fully suppressed. aps.org These experiments also show that the magnetic propagation vector along the b-axis increases as pressure is applied, indicating that antiferromagnetic contributions become more dominant in the frustrated interactions. aps.org The pressure-induced suppression of the magnetic order is a key feature in the temperature-pressure phase diagram of MnP, which maps the evolution from ferromagnetic and helical magnetic states to a paramagnetic state and the emergence of a superconducting phase. aps.orgaps.org

ParameterValueObservation
Critical Pressure (Pc)~8 GPaPressure at which long-range magnetic order is completely suppressed. aps.orgnih.gov
Superconducting Transition Temperature (Tsc)~1 KEmerges near the critical pressure where magnetic order vanishes. aps.orgarxiv.org
Magnetic Structure DurabilityUp to 7.5 GPaThe helical magnetic structure is found to be robust up to this pressure. aps.org

Strain-Modulated Helimagnetism in Nanostructured Films

The magnetic properties of manganese phosphide can be significantly modulated by introducing strain, particularly in nanostructured forms such as thin films. When MnP is grown as highly crystalline nanorod films, for example on Si(100) substrates, the lattice mismatch between the film and the substrate induces strain, which in turn alters the helimagnetic states compared to bulk single crystals. osti.govresearchgate.net

In strained MnP nanorod films, the paramagnetic to ferromagnetic (FM) phase transition occurs at a TC of approximately 279 K. osti.govresearchgate.net More notably, the transition from the ferromagnetic to the helical phase (TN) is observed at around 110 K. osti.govresearchgate.net This is a substantial increase from the TN of about 47 K reported for bulk MnP single crystals, indicating that strain strongly modulates and stabilizes the helimagnetic state at higher temperatures. osti.govresearchgate.net The strain in these films can be quantified; for instance, one study identified 1.30% and 0.28% compressive strain along the a and b axes, respectively, and 0.78% tensile strain along the c-axis. researchgate.net

The presence of strain also leads to the coexistence of competing magnetic interactions, evidenced by significant thermal hysteresis in the helical phase, which points to a first-order metamagnetic transition. osti.govresearchgate.net The anisotropic magnetic effects observed in single crystals are also present in the strained films. osti.govresearchgate.net Detailed measurements of magnetization versus magnetic field and temperature allow for the precise tracking of the evolution of different helical phases, such as the screw, cone, and fan phases. osti.govresearchgate.net The comprehensive magnetic phase diagrams constructed for these strained films reveal emergent helical magnetic features driven by strain and dimensionality that are not present in the phase diagram of bulk MnP. osti.gov

PropertyStrained MnP Nanorod FilmMnP Single Crystal (Bulk)
Ferromagnetic Transition (TC)~279 K osti.govresearchgate.netNot specified in these sources
Helical Phase Transition (TN)~110 K osti.govresearchgate.net~47 K osti.govresearchgate.net
Strain Profile Example1.30% compressive (a-axis), 0.28% compressive (b-axis), 0.78% tensile (c-axis) researchgate.netN/A

Spin-State Manipulation via External Interactions (e.g., Phosphide-Support Interactions)

The spin state of individual manganese atoms can be manipulated through electronic interactions with a supporting material, particularly a phosphide. This has been demonstrated in systems where single-atomic manganese catalysts are decorated with adjacent molybdenum phosphide (MoP) nanocrystals. researchgate.netnih.govnih.gov The interaction between the manganese atomic sites and the phosphide support induces a significant change in the electronic structure of the manganese, providing a method for tuning its magnetic and catalytic properties. researchgate.netgxnu.edu.cn

This electronic phosphide-support interaction drives a transition of the manganese sites from a low-spin state to a high-spin state. researchgate.netnih.govnih.gov This change is a result of the rearranged electron occupation in the 3d orbitals of the manganese atoms, specifically the 3dxz-yz and 3dz² orbitals. researchgate.netnih.govnih.gov The altered electronic configuration favors the occupation of the σ orbital in the Mn-*O₂ bond, which in turn promotes the adsorption of oxygen (O₂). researchgate.netnih.gov

This manipulation of the spin state has profound implications for catalysis. For instance, in the context of the oxygen reduction reaction (ORR), the high-spin configuration induced by the MoP support enhances the catalytic activity. gxnu.edu.cn The Mn 3dz² orbital occupation state is shown to activate molecular O₂ and optimize the adsorption of the *OOH intermediate, which are crucial steps in the reaction mechanism. researchgate.netnih.gov As a result, a catalyst system featuring this phosphide-support interaction exhibits superior ORR performance, including a higher half-wave potential and greater stability compared to standard platinum/carbon catalysts. researchgate.netnih.gov This demonstrates a powerful strategy for designing advanced catalysts by precisely engineering the spin state of active metal centers through their interaction with a phosphide support. gxnu.edu.cn

ParameterDescriptionMechanism
Initial Mn Spin StateLow-Spin researchgate.netnih.govElectronic interaction between single Mn atoms and MoP support rearranges electron occupation in 3dxz-yz and 3d orbitals. researchgate.netnih.govnih.gov
Final Mn Spin StateHigh-Spin researchgate.netnih.gov
Functional ConsequenceEnhanced Oxygen Reduction Reaction (ORR) Activity gxnu.edu.cnThe high-spin state favors O₂ adsorption and optimizes the adsorption of the *OOH intermediate. researchgate.netnih.gov

Charge and Spin Transport Phenomena in Manganesephosphide

Magnetoresistance (MR) Studies

The study of magnetoresistance—the change in a material's electrical resistance in response to an external magnetic field—in manganese phosphide (B1233454) (MnP) reveals complex behaviors that are highly dependent on the material's structure, temperature, and magnetic phase.

In contrast to the modest magnetoresistance effects observed in bulk MnP single crystals and large-grain polycrystalline films, a giant positive magnetoresistance (MR) has been discovered in MnP nanocrystalline films. acs.org Research has demonstrated a grain size-dependent giant positive MR of approximately 90% near the ferromagnetic (FM) to helimagnetic (HM) phase transition temperature, which occurs around 110 K. acs.orgnih.govarxiv.org This effect is particularly significant at an in-plane magnetic field of 7 T. acs.org The MR effect in these films increases from about 15% at 300 K to its peak at 110 K, after which it declines rapidly as the temperature decreases further. acs.org This discovery marks a significant departure from the small negative MR typically seen in bulk MnP, which is around 2% in the ferromagnetic region and increases to about 8% in the helimagnetic region. acs.orgnih.govarxiv.org

Manganese phosphide also exhibits significant negative magnetoresistance, particularly at low temperatures. mdpi.comsemanticscholar.org In highly crystalline MnP nanorod thin films, a large negative MR of up to 12% to 12.5% is observed below approximately 50 K. mdpi.comsemanticscholar.org This temperature corresponds to the regime where the material enters a stable helical (screw) magnetic state. mdpi.comsemanticscholar.orgnih.gov The magnitude of this negative MR is dramatically enhanced below 50 K, highlighting a strong correlation between the charge transport mechanism and the magnetic phase transition from the ferromagnetic to the screw phase. semanticscholar.org At these low temperatures, the magnetoresistance isotherms display a distinct butterfly shape with considerable hysteresis. semanticscholar.org

The emergence of a giant positive magnetoresistance in nanostructured MnP films is attributed to a groundbreaking approach that utilizes confinement and strain effects in conjunction with the material's natural spin helicity. acs.orgnih.govarxiv.org These findings point to a novel strain-mediated spin helicity phenomenon within nanostructured helimagnets. nih.govarxiv.org The nanometric size of the grains and surface effects alter the magnetic structure. core.ac.uk Confinement of the screw magnetic structure within the finite size of the nanocrystals can lead to a net ferromagnetic moment arising from the outermost atomic planes, favoring a ferromagnetic ground state. core.ac.uk The strategic use of these effects presents a promising avenue for developing high-performance MR sensors and spintronic devices. nih.govarxiv.org

Table 1: Magnetoresistance Properties of Manganese Phosphide Films

Property Nanocrystalline Film Nanorod Thin Film
MR Type Giant Positive Large Negative
Max MR (%) ~90% ~12.5%
Temperature ~110 K < 50 K
Magnetic State Ferromagnetic to Helimagnetic Transition Helical (Screw) Magnetic
Dominant Mechanism Strain-Mediated Spin Helicity Intergranular Spin-Dependent Tunneling

Superconductivity in Manganesephosphide and Related Compounds

Manganese phosphide has been identified as the first manganese-based superconductor, a discovery made through the application of high pressure. aps.orgsemanticscholar.org Superconductivity emerges in the itinerant-electron helimagnet MnP when its long-range magnetic order is completely suppressed by pressure. aps.org A superconducting state with a critical temperature (Tsc) of approximately 1 K appears within a narrow pressure range near the critical pressure (Pc) of about 8 GPa. aps.orgnih.gov

This superconductivity exists in close proximity to a magnetic instability, suggesting an unconventional pairing mechanism likely mediated by magnetic fluctuations. aps.orgaps.org The temperature-pressure phase diagram for MnP shows that the magnetic transition temperatures are continuously reduced with increasing pressure, vanishing around the critical pressure where the superconducting phase emerges. aps.org Detailed analysis of the normal-state transport properties near this critical pressure revealed non-Fermi-liquid behavior and a significant enhancement of the quasiparticle effective mass, which are associated with magnetic quantum fluctuations. aps.org This discovery has generated considerable interest, as superconductivity is typically suppressed by the strong magnetism associated with manganese. semanticscholar.orgnih.gov

Table 2: Pressure-Induced Superconductivity in Manganese Phosphide

Compound Superconducting Critical Temperature (Tsc) Critical Pressure (Pc) Key Finding
Manganese phosphide (MnP) ~1 K ~8 GPa First Mn-based superconductor; emerges upon suppression of helimagnetic order.

Interplay between Magnetism and Superconductivity

The relationship between magnetism and superconductivity in manganese phosphide (MnP) is a subject of significant research interest, as these two phenomena are often considered mutually exclusive. figshare.com In MnP, superconductivity emerges under specific conditions, directly linked to the suppression of its inherent magnetic order, suggesting a deep and complex interplay.

At ambient pressure, MnP exhibits interesting magnetic properties, transitioning from a ferromagnetic state at around 290 K to a double-helical (helimagnetic) order below approximately 50 K. arxiv.org However, the application of high pressure acts as a crucial tuning parameter for its electronic and magnetic ground states. As pressure is increased, the magnetic transition temperatures are progressively suppressed. acs.org

A critical discovery was the emergence of superconductivity in MnP at a temperature of about 1 K when subjected to a high pressure of approximately 8 GPa. arxiv.orgacs.org This superconducting phase appears precisely at the critical pressure where the long-range magnetic order is completely suppressed. acs.org This proximity of the superconducting state to a magnetic quantum critical point—a point where a magnetic transition occurs at absolute zero temperature—is a hallmark of unconventional superconductivity. mdpi.comresearchgate.net The phase diagram of MnP under pressure, showing the suppression of magnetism and the emergence of a superconducting dome around the critical pressure, bears a striking resemblance to those of other unconventional superconductors like heavy-fermion systems. acs.org

This intimate connection strongly suggests that the magnetic fluctuations, which are most pronounced near the quantum critical point, play a crucial role in the pairing mechanism for superconductivity. mdpi.comresearchgate.net Instead of being antagonistic, magnetism, in this case, appears to be the very source of the superconducting pairing. The discovery of pressure-induced superconductivity in MnP made it the first confirmed Mn-based superconductor where the Mn-3d electrons dominate the density of states at the Fermi level. arxiv.orgacs.org

Unconventional Pairing Mechanisms

The emergence of superconductivity in manganese phosphide (MnP) in close proximity to a magnetic instability is a strong indicator of an unconventional pairing mechanism. acs.orgmdpi.com Unlike conventional superconductors where the pairing of electrons into Cooper pairs is mediated by lattice vibrations (phonons), the mechanism in MnP is believed to be of magnetic origin. mdpi.comresearchgate.net

Several key observations point towards this unconventional nature:

Proximity to a Quantum Critical Point (QCP): Superconductivity in MnP is observed only within a narrow pressure range around 8 GPa, precisely where the helimagnetic order is suppressed to zero temperature. acs.orgresearchgate.net The enhanced quantum spin fluctuations near this QCP are thought to mediate the attractive interaction between electrons, leading to the formation of Cooper pairs. mdpi.com

Non-Fermi Liquid Behavior: In the vicinity of the magnetic QCP, MnP exhibits non-Fermi liquid behavior, such as an unusual temperature dependence of resistivity. mdpi.com This deviation from the standard model of metals is often associated with strong magnetic fluctuations and is a common feature in many unconventional superconductors.

Possible Spin-Triplet Pairing: While not definitively confirmed for MnP, the environment in which superconductivity arises—emerging from a magnetically ordered state—opens the possibility for more exotic pairing symmetries beyond the simple spin-singlet state found in conventional superconductors. In spin-triplet pairing, the spins of the two electrons in a Cooper pair are aligned parallel. This type of pairing is theoretically predicted to be more robust in the presence of strong magnetic fields or ferromagnetic fluctuations. The study of unconventional superconductors often involves considering such alternative pairing states. acs.orgupc.edudu.edu

The pairing mechanism in MnP is a topic of ongoing research, with the central hypothesis being that the same electronic interactions that lead to magnetic ordering at lower pressures are responsible for the superconducting pairing when magnetism is suppressed. bohrium.com

Charge Transport in Thin Films and Nanostructures

The investigation of charge transport in thin films and nanostructures of manganese phosphide (MnP) has revealed novel phenomena not observed in its bulk form, particularly in the realm of magnetoresistance (MR). Recent studies on nanostructured MnP films have demonstrated a giant positive magnetoresistance, highlighting the significant role of nanoscale confinement and strain effects on the material's electrical properties. acs.org

Research on MnP nanostructured films with grain sizes below 100 nm has shown a remarkable MR effect of approximately 90% near the helimagnetic ordering temperature (around 110 K) when a magnetic field is applied. acs.org This is a substantial increase compared to the modest MR (<10%) observed in bulk metallic helimagnets. acs.org The magnitude of this effect is dependent on the grain size within the nanostructured film. acs.org

The temperature dependence of the magnetoresistance in these films is particularly noteworthy. At room temperature (300 K), the MR is around 15%. As the temperature is lowered, the MR increases significantly, peaking at about 90% near the transition to the helimagnetic phase. Below this temperature, the MR rapidly decreases, eventually becoming negative at lower temperatures (below ~55 K). acs.org This behavior underscores the strong coupling between the magnetic ordering and the charge transport mechanisms in nanostructured MnP.

The table below summarizes the key findings on the magnetoresistance of nanostructured MnP thin films. acs.org

Sample ConditionMagnetic FieldTemperatureMagnetoresistance (MR)
MnP-400C7 T300 K~15%
MnP-400C7 T110 K~90%
MnP-400C7 T58 K~0%
MnP-400C7 T<58 KNegative

These findings suggest that engineering MnP at the nanoscale provides a promising avenue for developing high-performance spintronic devices and magnetic sensors by harnessing the enhanced magnetoresistive effects arising from strain-mediated spin helicity in confined geometries. acs.org

Synthesis and Growth Methodologies of Manganesephosphide

Crystal Growth Techniques

Crystal growth techniques are fundamental for obtaining high-purity, well-defined crystalline structures of manganesephosphide, which are essential for fundamental physical property studies.

The flux method, particularly using tin (Sn) as a solvent, is a common approach for growing single crystals of various materials, including phosphides and related compounds. This method involves dissolving the constituent elements in a molten flux at elevated temperatures, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to its crystallization. The flux acts as a medium to facilitate atomic diffusion and growth at lower temperatures than would be required for direct synthesis, thereby promoting the formation of larger, higher-quality single crystals. While specific literature detailing the Sn-flux method for MnP single crystals was not directly found, this technique is widely employed for other phosphides and similar materials, such as MoS2 rsc.org and LiFeAs researchgate.net, demonstrating its general applicability for growing single crystals from metallic fluxes. The principle involves selecting a flux with a low melting point and minimal reactivity with the constituent elements, allowing the desired compound to precipitate out upon cooling ucla.edu.

Polycrystalline this compound samples and alloys are often prepared using methods that allow for scalable production and diverse phase compositions. Metalorganic Vapor Phase Deposition (MOVPE) has been utilized to grow polycrystalline films and nanorods of manganese phosphide (B1233454) on substrates like GaP and glass researchgate.netresearchgate.net. This method involves the decomposition of metalorganic precursors at elevated temperatures. By adjusting growth temperature and time, researchers can influence the nucleation and growth of MnP crystals, leading to the formation of polycrystalline films and, under specific conditions, nanorod structures researchgate.netresearchgate.net. For instance, increasing growth temperature (≥ 600 °C) and time (≥ 30 min) in MOVPE can lead to the nucleation of secondary MnP crystals that grow along specific crystallographic directions, forming nanorods with diameters in the nanoscale (20-100 nm) researchgate.netresearchgate.net.

High-energy mechanical milling (HEBM) is another powerful technique for preparing polycrystalline materials and alloys. This process involves the repeated fracturing, cold welding, and deformation of powder particles in a high-energy ball mill. HEBM can induce significant structural changes, including amorphization and the formation of novel phases, by introducing extensive defects and promoting solid-state reactions mdpi.commdpi.comarxiv.org. While specific studies detailing HEBM for MnP synthesis were not explicitly found in the provided snippets, this method is widely applied to create various alloys and intermetallic compounds, often reducing synthesis temperatures and enabling the formation of metastable phases mdpi.comresearchgate.netresearchgate.net. The effectiveness of HEBM lies in its ability to increase surface area, create defects, and enhance diffusion kinetics, facilitating solid-state reactions that might otherwise require much higher temperatures or longer times mdpi.com.

Nanostructure Synthesis

The synthesis of this compound nanostructures, including thin films, nanorods, and nanoparticles, is critical for applications that benefit from high surface area and quantum confinement effects.

Molecular Beam Epitaxy (MBE) is a sophisticated technique for depositing thin films with atomic-level control. MnP nanorod thin films have been successfully grown on Si (100) substrates using MBE at a substrate temperature of 500 °C researchgate.netresearchgate.netdntb.gov.uamdpi.com. This method involves the precise deposition of elemental sources in a high vacuum environment. The resulting films exhibit metallic behavior and can display complex magnetic ordering, such as helical (screw) magnetic states. The MBE growth conditions, including substrate temperature and flux rates, are critical for controlling the film's crystalline quality, morphology, and magnetic properties researchgate.netresearchgate.netdntb.gov.uamdpi.com. For example, MnP nanorod films grown by MBE on Si substrates at 500 °C have shown metallic behavior and significant negative magnetoresistance below approximately 50 K, attributed to intergranular spin-dependent tunneling researchgate.netresearchgate.net.

The one-pot heat treatment method offers a convenient and efficient route for synthesizing manganese phosphide nanoparticles and heterostructures. This approach typically involves combining precursor materials in a single reaction vessel and subjecting them to controlled heating. For instance, phosphorus-rich MnP, manganese-rich Mn2P, and their heterostructures (MnP–Mn2P) have been synthesized as nanoparticles dispersed on porous carbon using a one-pot heat treatment of phosphate (B84403) resin combined with Mn2+ nih.govnih.gov. This method allows for the precise synthesis of specific phases and their combinations, which can lead to enhanced properties due to synergistic effects at the interfaces. The resulting MnP–Mn2P/C heterostructures have demonstrated superior electrochemical properties, such as excellent capacity retention and electrical conductivity, making them promising for applications like lithium-sulfur batteries nih.govnih.gov. The ability to control the stoichiometry and phase composition (e.g., MnP/C, Mn2P/C, and MnP–Mn2P/C) is achieved by regulating precursor concentrations and pyrolysis conditions nih.gov.

High Energy Mechanical Milling (HEBM) is a versatile technique capable of producing a wide range of phases and structures, including amorphous materials and nanocrystalline powders, from elemental or compound precursors mdpi.com. While specific applications of HEBM for synthesizing diverse MnP phases were not detailed in the provided search results, the general principle involves subjecting precursor powders to intense mechanical forces in a ball mill. This process can lead to solid-state reactions, phase transformations, and the creation of metastable or non-equilibrium phases due to the high energy input and defect generation mdpi.commdpi.comarxiv.org. HEBM can be used to create alloys and composite materials by intimately mixing constituent elements, promoting reactions that might otherwise be difficult to achieve. The resulting powders can have significantly altered microstructures and properties compared to those prepared by conventional methods mdpi.com.

Solid-State Metathesis Routes

Solid-state metathesis (SSM) is a chemical reaction where two or more solid reactants exchange ions or atoms to form new solid products. This method has been employed in the synthesis of various inorganic compounds, including phosphides. For instance, lithium manganese thiophosphate (LiMnPS₄), an olivine-type ortho-thiophosphate, has been synthesized using a solid-state metathesis route. This process involves reacting γ-Li₃PS₄ with MnCl₂ in a sealed evacuated quartz tube at 500 °C rsc.org. The reaction proceeds via a solid-state metathetic transformation where Mn²⁺ ions substitute lithium ions, leading to the formation of LiMnPS₄ with the elimination of Li⁺ sites rsc.org. Generally, SSM reactions can be limited by solid-state diffusion, potentially leading to intermediate phases or incomplete reactions. However, specific preparation techniques, such as homogeneous grinding in air before annealing, can sometimes bypass diffusion limitations and facilitate product formation, potentially allowing for the synthesis of metastable products acs.org.

Control of Stoichiometry and Phase Purity

The targeted synthesis of specific manganese phosphide phases, such as MnP or Mn₂P, presents a significant challenge due to their various stoichiometries and the strong dependence of their physicochemical properties on the precise phase composition researchgate.net. Achieving phase purity requires meticulous control over the synthesis parameters. For example, the development of manganese-based phosphides with optimized phases can be accomplished through a convenient one-pot heat treatment of phosphate resin combined with manganese sources. By adjusting parameters like potassium hydroxide (B78521) content during heat treatment, it is possible to accurately synthesize phosphorus-rich MnP, manganese-rich Mn₂P, or heterostructures comprising both phases, all dispersed on carbon networks researchgate.net. In related phosphide systems, such as iron phosphides, precise control over the stoichiometry of metal and phosphorus content is crucial for obtaining phase-pure films osti.gov. This control is essential for ensuring that the synthesized materials exhibit the desired properties, as deviations in stoichiometry can significantly alter their electronic, magnetic, and catalytic characteristics.

Influence of Growth Kinetics and Diffusion Phenomena (e.g., Mn Diffusion in Epilayers)

The growth of manganese phosphide (MnP) in epitaxial layers, particularly as nanoclusters embedded within semiconductor matrices like gallium phosphide (GaP), highlights the critical role of growth kinetics and diffusion phenomena. Metalorganic Vapor Phase Epitaxy (MOVPE) is a common technique used for growing such heterostructures on GaP(001) substrates dntb.gov.uaaip.org. During MOVPE, the diffusion of manganese (Mn) atoms within the growing GaP epilayer significantly influences the formation and evolution of MnP nanoclusters dntb.gov.uaaip.orgorcid.org.

Mn diffusion is often enhanced during growth, leading to a process of MnP cluster coalescence. This diffusion-driven coalescence affects the spatial distribution and properties of the embedded nanoclusters as the epilayer thickness increases dntb.gov.uaaip.org. Studies have reported specific values for the manganese atomic diffusion coefficient in these systems. For instance, a diffusion coefficient of approximately (1.5 ± 0.2) × 10⁻¹⁵ cm²/s was measured for Mn in GaP films at a growth temperature of 650 °C aip.org. Similarly, for the endotaxial growth of MnP films on GaP substrates, a diffusion coefficient of around 2.2 × 10⁻¹⁵ cm²/s near the MnP/GaP interface at 650 °C has been noted, indicating a substantial diffusion-controlled component aip.org. These values are considerably higher than previously considered low diffusion coefficients for Mn in GaP, which were once thought to make large volume diffusion negligible aip.org.

The growth temperature is another critical factor that modulates the growth kinetics and the resulting material structure. For MnP nanoclusters embedded in GaP epilayers grown by MOVPE, varying the substrate temperature between 600 °C, 650 °C, and 700 °C significantly alters the distribution of MnP clusters among their possible crystallographic orientations dntb.gov.ua. The MnP nanoclusters formed in these GaP epilayers often exhibit specific crystallographic orientations relative to the GaP substrate, leading to axiotaxial ordering and high magnetic anisotropy dntb.gov.uaaip.org. The lattice parameters of the MnP films grown under these conditions are typically very close to those of bulk MnP dntb.gov.ua.

Material SystemGrowth MethodTemperature (°C)Mn Diffusion Coefficient (cm²/s)
MnP nanoclusters in GaP epilayersMOVPE650(1.5 ± 0.2) × 10⁻¹⁵
MnP/GaP interface (endotaxial)MOVPE650~2.2 × 10⁻¹⁵

Advanced Spectroscopic and Diffraction Characterization Techniques

Synchrotron X-ray Diffraction (XRD)

Synchrotron X-ray Diffraction (XRD) utilizes the highly intense and tunable X-ray beams produced by synchrotron sources to probe the crystalline structure of materials with exceptional resolution. This technique is particularly valuable for studying materials under extreme conditions, such as high pressure.

Studies employing in situ angle-dispersive synchrotron X-ray powder diffraction (AD-XRD) have revealed significant details about Manganesephosphide's behavior under elevated pressures. MnP crystallizes in the Pnma orthorhombic structure acs.orgmdpi.com. Research indicates that MnP exhibits a pronounced anisotropy in its compressibility. The b-axis of the Pnma structure is found to be significantly more compressible than the a- and c-axes acs.orgmdpi.comanton-paar.com. For instance, experimental data shows that peaks corresponding to the (00l) and (h00) planes shift less with increasing pressure compared to peaks like (111), which are more sensitive to changes along the b-axis mdpi.com.

Under high pressure, structural phase transitions have been investigated. Some studies suggest a structural phase transition occurring around 15 GPa acs.organton-paar.com. However, other research has not observed this specific transition, instead reporting strongly anisotropic compression behavior anton-paar.com. The pressure-induced quenching of the spin state in MnP has also been observed via X-ray emission spectroscopy, which is correlated with its anisotropic compression acs.orgmdpi.com. This anisotropic compression is thought to enhance the dispersion and splitting of Mn d-orbitals, contributing to the suppression of magnetic ordering and the emergence of superconductivity at elevated pressures acs.orgmdpi.com. Synchrotron radiation, with its high flux and tunable wavelengths, is essential for these high-pressure studies, enabling the probing of minute samples within diamond anvil cells (DACs) and providing high-quality diffraction data even with significant background signals nsf.gov.

Neutron Diffraction Studies

Neutron diffraction is a powerful technique, particularly for studying magnetic structures due to the magnetic moment of the neutron. It complements X-ray diffraction by being sensitive to light elements and magnetic ordering.

Neutron diffraction studies are crucial for elucidating the magnetic structure of materials like this compound. Magnetic scattering arises from the interaction of the neutron's magnetic moment with the magnetic moments of electrons in the material dntb.gov.uarsc.org. When a material exhibits magnetic order, such as ferromagnetism or antiferromagnetism, the periodicity of the magnetic lattice can differ from the crystallographic lattice, leading to the appearance of additional magnetic Bragg peaks in the diffraction pattern dntb.gov.uarsc.org.

For this compound, neutron scattering experiments conducted at low temperatures (e.g., 4.2 K) have revealed magnetic scattering in the form of satellite peaks. This observation is indicative of the development of a magnetically ordered state, confirming the presence of ordered magnetic moments within the crystal structure below a certain temperature. High-resolution neutron powder diffraction can precisely determine the arrangement and magnitude of these magnetic moments, thus mapping out the magnetic structure and identifying the type of magnetic ordering dntb.gov.uarsc.org.

Vibrating Sample Magnetometry (VSM) for Magnetic Anisotropy and Saturation Magnetization

Vibrating Sample Magnetometry (VSM) is a widely used technique for quantitatively measuring the magnetic properties of materials. It involves oscillating a sample within a uniform magnetic field and detecting the induced magnetic flux changes using pickup coils. This method allows for the precise measurement of magnetic hysteresis loops, from which key magnetic parameters can be extracted.

For this compound, VSM is employed to determine its magnetic anisotropy and saturation magnetization (). Magnetic anisotropy refers to the directional dependence of a material's magnetic properties, meaning its magnetization may be easier to align along certain crystallographic directions (easy axes) than others (hard axes). By measuring hysteresis loops at different sample orientations relative to the applied magnetic field, VSM can reveal the strength and nature of this anisotropy. Saturation magnetization () represents the maximum magnetization a material can achieve when all magnetic moments are aligned with an external field. VSM measurements provide the magnetization () as a function of applied magnetic field (), allowing for the direct determination of from the plateau region of the hysteresis loop.

Raman Spectroscopy for Phase Evolution and Vibrational Properties

Raman spectroscopy probes the vibrational modes (phonons) within a material by analyzing the inelastic scattering of light. Changes in these vibrational modes can provide information about structural phase transitions, lattice dynamics, and the evolution of phases under different conditions.

While Raman spectroscopy is a valuable tool for studying phase evolution and vibrational properties, specific detailed studies on this compound using this technique were not extensively detailed in the provided search results. Some research has mentioned the use of Micro-Raman spectroscopy for confirming the integrity of this compound films anton-paar.com, but without providing specific vibrational mode data or linking it to phase transitions. Generally, Raman spectroscopy can identify characteristic vibrational frequencies associated with specific atomic bonds and arrangements, and shifts or changes in these modes with temperature or pressure can indicate structural modifications or phase transformations. For MnP, Raman spectroscopy would be expected to reveal its phonon spectrum, which could then be correlated with its magnetic ordering or potential structural changes under varying conditions.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone for understanding the properties of manganese phosphides. Its ability to accurately model the electronic structure and predict various material characteristics makes it indispensable for research in this area.

Structural Optimization and Stability Predictions

DFT calculations are extensively used to determine the most stable crystal structures of manganese phosphides and to predict their behavior under various conditions, such as pressure. For instance, ab initio calculations using the Vienna Ab initio Simulation Package (VASP) have been employed to identify the lowest energy structures of manganese phosphide (B1233454) polymorphs, such as different phases of MnP₄ acs.org. Studies on manganese monophosphide (MnP) under high pressure have utilized ab initio calculations to predict structural phase transitions. These calculations suggest transitions from the Pnma phase to P2₁3 and subsequently to the Pm-3m (CsCl-type) structure at specific high-pressure thresholds researchgate.net. Similarly, ab initio simulations have been used to predict the stability of different phases of NiSi, including those adopting the MnP structure ucl.ac.uk. The stability of various proposed crystal structures can be ranked based on their calculated energies, with lower energies indicating greater stability llnl.gov. DFT has also been applied to analyze the structural stability of heterostructures, such as MnP–Mn₂P/C, demonstrating its utility in understanding complex material composites researchgate.netresearchgate.netnih.gov.

Table 8.1.1: Predicted Structural Properties and Transitions

Compound/SystemMethodKey FindingReference
MnP₄ polymorphsDFT (VASP)Identification of lowest energy structures acs.org
MnP (under pressure)Ab initio calculationsPredicted phase transitions: Pnma → P2₁3 → Pm-3m at 55.0 and 92.0 GPa researchgate.net
MnP structure (in NiSi)Ab initio simulationsNiSi adopts MnP structure under certain conditions ucl.ac.uk
MnP-Mn₂P/C heterostructureDFTSuperior adsorption and catalysis capabilities, electrical conductivity compared to individual phases researchgate.netresearchgate.netnih.gov

Electronic Structure and Band Gap Calculations

The electronic properties of manganese phosphides, including their band structures and band gaps, are critical for understanding their conductivity, magnetic, and catalytic behaviors. DFT calculations, often employing hybrid functionals like HSE06 for improved accuracy, have been used to determine these properties. For example, calculations for LiMnPS₄ have yielded a band gap of 2.3 eV, which closely matches experimental values rsc.org. Studies on two-dimensional (2D) transition-metal phosphorus trichalcogenides (MPX₃) like MnPX₃ have revealed them to be antiferromagnetic semiconductors with direct band gaps falling within the visible optical spectrum researchgate.net. Density of States (DOS) calculations provide insight into the contribution of different atomic orbitals to the electronic bands, as seen in studies of RbMn₄(PO₄)₃ researchgate.net and α-Mn₂O₃ chemrxiv.org. The electronic structure of MnP₂ has been studied, with semi-local DFT generally underestimating band gaps materialsproject.org. DFT has also been used to analyze the electronic properties of composites, such as the hybridization of magnetite nanoparticles (MNP) with reduced graphene oxide (rGO), showing modifications that enhance catalytic activity and electron transport analis.com.my.

Table 8.1.2: Electronic Properties from DFT Calculations

Compound/SystemMethodProperty CalculatedValue/DescriptionReference
LiMnPS₄DFT (HSE06)Band gap2.3 eV rsc.org
MnPX₃ monolayersDFTBand gapDirect band gap in visible spectrum researchgate.net
α-Mn₂O₃DFTBand gap (majority spin)2.2 eV chemrxiv.org
rGO-MNP compositeDFTHOMO-LUMO gap0.173 eV analis.com.my
Mn₂PDFTBand structure, DOSSemi-local DFT underestimates band gaps materialsproject.org

Adsorption and Catalytic Capabilities

DFT is a powerful tool for investigating the adsorption of molecules on the surfaces of manganese phosphides and their potential as catalysts. For instance, studies on MnPS₃ have shown that hydrogen adsorption is energetically favorable through a physisorption mechanism, with calculations of gravimetric capacities showing reasonable agreement with experimental results zenodo.orgresearchgate.netjcyl.es. The adsorption of atomic hydrogen on various surfaces of cobalt phosphide (CoP), a related material, has been studied using DFT to predict catalytic activities for the hydrogen evolution reaction (HER), indicating that surfaces with ΔGH close to zero are optimal rsc.org. DFT calculations have also highlighted the role of interfaces in catalytic processes, such as the interface between Mn–O and Co–P in nanohybrids, which can act as frustrated Lewis pairs to facilitate the HER rsc.org. Manganese phosphide nanoparticles (MnP) integrated with porous carbon (MnP-Mn₂P/C) have demonstrated superior adsorption and catalysis capabilities in lithium-sulfur batteries, as confirmed by DFT researchgate.netresearchgate.netnih.gov. Furthermore, DFT has been used to explore the catalytic activity of manganese porphyrin complexes for oxygen reduction reactions simuneatomistics.com and to understand the mechanism of oxidation reactions catalyzed by MnP systems researchgate.net.

Simulation of Hydrogen Storage Mechanisms

DFT simulations play a significant role in understanding how materials like manganese phosphides can store hydrogen. For layered materials such as MnPS₃, DFT has been used to model the interaction of H₂ with the material's surface. These simulations suggest that hydrogen is primarily stored through physisorption within the pores, with calculations of gravimetric capacities aligning with experimental findings zenodo.orgresearchgate.netjcyl.es. This research indicates that the storage capacity is largely due to compression within the pores, with physisorption contributing minimally zenodo.orgresearchgate.net.

Ab Initio Structure Prediction

Beyond DFT-based optimizations, ab initio structure prediction methods are employed to discover new crystalline phases or to confirm existing structures without relying on experimental input. These methods explore the vast structural landscape to identify thermodynamically stable or metastable configurations. For example, extensive crystal structure searching combined with ab initio calculations has been used to predict pressure-induced structural phase transitions in MnP researchgate.net. Similarly, ab initio calculations have been instrumental in solving crystal structures from diffraction data, such as the determination of a new layered manganese(III) phosphate (B84403), Na₃MnH(P₀.₉O₄)₂, where the structure was solved ab initio from powder X-ray diffraction data acs.org. The use of ab initio random structure searching (AIRSS) has also been applied in related fields, such as predicting new phases of phosphorus anodes for batteries acs.org.

Thermodynamic Modeling (e.g., CALPHAD Method for Phase Diagrams)

Thermodynamic modeling, particularly the CALculation of PHAse Diagrams (CALPHAD) method, is crucial for understanding the phase equilibria and thermodynamic stability of multi-component systems involving manganese and phosphorus. For the Mn–P and Fe–Mn–P systems, CALPHAD has been used in conjunction with first-principles calculations to evaluate thermodynamic parameters and predict phase diagrams researchgate.netresearchgate.netscientific.net. This approach involves critically evaluating available phase equilibria and thermodynamic data, and then optimizing parameters for various solution models (e.g., Modified Quasichemical Model, Compound Energy Formalism) to describe liquid and solid solutions researchgate.net. The Gibbs energies of binary phosphides are determined from experimental data, and first-principles calculations can compensate for a lack of experimental data researchgate.netscientific.net. Such modeling is essential for predicting unexplored phase diagrams and thermodynamic properties, aiding in materials design and processing researchgate.net.

Table 8.3: Thermodynamic Modeling Applications

SystemMethodFocusKey Findings/ApplicationsReference
Mn–P, Fe–Mn–PCALPHAD & First-principlesPhase diagrams, thermodynamic propertiesEvaluation of binary and ternary phase equilibria, prediction of unexplored diagrams researchgate.netresearchgate.netscientific.net
MnP₄ polymorphsAb initio thermodynamic calculationsStability of polymorphsStability is tied to temperature; three low-energy structures favorable across a temperature range acs.org
Mn–Cr–OCALPHADPhase diagrams, thermodynamic propertiesCritical evaluation and modeling for SOFC interconnect oxidation capes.gov.br
Fe–Mn–NiCALPHADPhase diagrams, diffusion mobilityThermodynamic and mobility databases for simulation of phase transformations mdpi.com

Compound Name Table

Chemical NameAbbreviation
Manganese PhosphideMnP
Manganese TriphosphideMnP₃
Manganese TetraphosphideMnP₄
Manganese DiphosphideMn₂P
Cobalt PhosphideCoP
Lithium Manganese ThiophosphateLiMnPS₄
Rubidium Tetramanganese Tris(phosphate)RbMn₄(PO₄)₃
Manganese PhosphoselenideMnPSe₃
Iron Manganese PhosphideFe-Mn-P
Manganese OxideMnO
Manganese DioxideMnO₂
Manganese SesquioxideMn₂O₃
Manganese(II,III) OxideMn₃O₄
Manganese(II) PhosphideMn(II)P
Manganese(III) PhosphateMn(III)PO₄
Magnetite NanoparticlesMNP
Reduced Graphene OxiderGO

Advanced Research Topics and Interdisciplinary Connections

Manganese Phosphide (B1233454) in Spintronics Research

Manganese phosphide (MnP) has emerged as a significant material in the field of spintronics, which aims to exploit the intrinsic spin of electrons in addition to their charge for information processing and storage. The unique magnetic properties of MnP, particularly its helimagnetic nature, make it a compelling candidate for the development of advanced spintronic devices.

Development of Magnetic Sensors and Spintronic Devices

The exploration of magnetoresistance (MR) phenomena is fundamental to the advancement of magnetic sensors and spintronic technologies. nih.gov Helimagnetic materials like manganese phosphide are at the forefront of this research, offering intriguing possibilities for novel device applications. nih.gov Theoretical models have suggested that the magnitude of magnetoresistance in the helimagnetic (HM) state could be more than an order of magnitude greater than in the ferromagnetic (FM) state. nih.gov However, in metallic helimagnets such as MnP, the observed MR in the HM phase has been relatively modest, which has limited its direct application in MR-based devices. nih.gov

Recent research has demonstrated a groundbreaking method to elicit a significant low-field MR effect in nanostructured manganese phosphide films. acs.org This is achieved by harnessing confinement and strain effects in conjunction with the material's spin helicity. acs.org In contrast to the modest negative MR observed in bulk MnP single crystals and large-grain polycrystalline films, nanocrystalline MnP films exhibit a grain size-dependent giant positive MR of 90% near the ferromagnetic to helimagnetic transition temperature. acs.org These findings underscore a strain-mediated spin helicity phenomenon in nanostructured helimagnets, opening a promising avenue for creating high-performance MR sensors and spintronic devices by strategically using confinement and strain. nih.govacs.org

Spin-Dependent Transport in Helimagnetic Systems

The charge and spin transport properties of helimagnetic materials are of great interest for spintronic applications. In highly crystalline MnP nanorod thin films, studies have revealed a metallic behavior over a wide temperature range. researchgate.net A significant negative magnetoresistance of up to 12% has been observed at low temperatures where the material enters a stable helical magnetic state. researchgate.netarxiv.org This magnetoresistance is predominantly governed by the intergranular spin-dependent tunneling mechanism. researchgate.net These findings establish a clear correlation between the transport properties and the magnetic state in this helimagnetic system. researchgate.net

The complex magnetic phase diagram of MnP, which includes paramagnetic, ferromagnetic, screw, and fan structures depending on temperature and applied magnetic field, influences its transport characteristics. arxiv.org For instance, at low temperatures, the electrical resistivity of MnP films follows a T² dependence, transitioning to a linear dependence at higher temperatures. researchgate.net The magnetoresistance also shows distinct changes at critical magnetic fields corresponding to different magnetic phase transitions, such as the CONE and FAN phases. researchgate.netarxiv.org This ability to manipulate charge transport with an external magnetic field highlights the potential of MnP in spintronic applications. arxiv.org

Strain-Mediated Spin Helicity Phenomena

Recent investigations have uncovered a novel strain-mediated spin helicity phenomenon in nanostructured helimagnets like manganese phosphide. nih.govacs.org This phenomenon presents a promising pathway for the development of high-performance magnetoresistive sensors and spintronic devices through the strategic application of confinement and strain effects. nih.govacs.org By leveraging these effects, it is possible to achieve a giant low-field magnetoresistance effect in nanostructured MnP films. acs.org

The application of strain can break the lateral symmetry in these materials, leading to controllable symmetry-breaking. This can be utilized in strain-mediated spin-orbit torque (SOT) switching methods for magnetic memory devices. Numerical simulations have shown that a relatively small voltage, coupled with a modest current, can induce a 180° perpendicular magnetization reversal. aps.orgarxiv.orgnih.gov The direction of this switching is determined by the polarity of the applied voltage. aps.orgnih.gov This control mechanism is not only fast, with switching speeds potentially reaching 10 GHz, but also deterministic and field-free. aps.orgnih.gov

Quantum Phenomena and Quantum Order Manipulation

The study of quantum phenomena in manganese phosphide and related materials has revealed intriguing properties that are at the forefront of condensed matter physics. These investigations offer insights into the fundamental nature of quantum states and the potential for their manipulation.

Research into manganese phosphide under high pressure has unveiled the emergence of superconductivity in close proximity to a magnetic instability. researchgate.net This suggests an unconventional pairing mechanism for the superconductivity. researchgate.net Detailed analysis of the normal-state transport properties in this regime has provided evidence for non-Fermi-liquid behavior and a significant enhancement of the quasi-particle effective mass, which are associated with magnetic quantum fluctuations. researchgate.net

Furthermore, theoretical studies have predicted the existence of topological phases in related manganese compounds. For instance, density functional theory calculations on ferromagnetic MnPSe₃ monolayers, a compound with structural similarities to manganese phosphide, indicate the presence of topological semimetal signatures. youtube.com While these signatures are gapped out by spin-orbit coupling, the research suggests that the application of external biaxial strain could be a route to achieving a topological phase. youtube.com The non-trivial topology is characterized by a Chern number of 2, calculated from the Berry curvature distribution. youtube.com

The concept of quantum order, which describes orders in quantum states that cannot be characterized by symmetry, provides a theoretical framework for understanding these phenomena. The manipulation of such quantum orders, for instance through external stimuli like pressure or strain, is a key goal in the development of next-generation quantum technologies. researchgate.netyoutube.com

Catalytic Applications of Manganese Phosphides

Manganese phosphides have garnered significant attention as cost-effective and efficient materials for various catalytic applications, particularly in the field of renewable energy. Their unique electronic and structural properties make them promising candidates to replace precious metal catalysts.

Hydrogen Evolution Reaction (HER) Electrocatalysis

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production through water splitting. youtube.com Transition metal phosphides, including those of manganese, have been identified as promising HER electrocatalysts due to their remarkable activity and stability. youtube.com Manganese is an earth-abundant, low-cost, and less toxic element, making its phosphides particularly attractive for large-scale applications.

The catalytic activity of manganese phosphides is highly dependent on their phase. youtube.com A systematic study of different Mn-P compounds, including Mn₂P, MnP, and MnP₄, revealed that the MnP phase, particularly when composited with graphene (MnP/Gr), exhibits the highest HER electrocatalytic activity. youtube.com The synthesis method plays a crucial role in determining the morphology and, consequently, the performance of these catalysts. youtube.com High-energy mechanical milling has been employed to produce nanoparticles of different Mn-P phases with comparable morphologies, allowing for a more intrinsic comparison of their catalytic activities.

Anion exchange membrane (AEM) electrolysis cells utilizing an MnP/Gr catalyst have demonstrated high performance, indicating the potential of manganese phosphides in practical water-splitting devices. youtube.com The enhanced catalytic activity of manganese-containing phosphides is attributed to factors such as a low thermoneutral hydrogen adsorption free energy, the high oxophilic nature of manganese, and its strong electron-donating ability.

Interactive Data Table: Performance of Manganese Phosphide Catalysts in HER

CatalystPhase(s)Synthesis MethodOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)
MnP/GrMnPHigh-Energy Mechanical MillingNot specifiedNot specified
CoMnP/NFCoMnPHydrothermal & Phosphorization66.6 (in 0.5 M H₂SO₄)38.8 (in 0.5 M H₂SO₄)
CoMnP/NFCoMnPHydrothermal & Phosphorization53.9 (in 1 M KOH)63 (in 1 M KOH)

Note: The performance of electrocatalysts can vary based on the electrolyte and experimental conditions.

Oxygen Reduction Reaction (ORR) Catalysis

The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage devices, such as fuel cells and metal-air batteries. While transition metal phosphides have been investigated for various electrocatalytic applications, research into manganese phosphide (MnP) specifically for the ORR is less extensive compared to its oxide counterparts. The scientific literature indicates a stronger focus on manganese oxides (MnOx) as promising, low-cost catalysts for ORR in alkaline and neutral solutions. researchgate.netmdpi.com

Manganese oxides, such as MnO₂, are explored for ORR due to their abundance, low toxicity, and favorable catalytic performance in alkaline environments. researchgate.netmdpi.com The catalytic activity of MnO₂ is highly dependent on its crystalline structure. researchgate.net Strategies to enhance the ORR performance of manganese-based catalysts often involve doping with other metals or supporting the manganese oxide nanoparticles on high-surface-area carbon materials. researchgate.net These modifications can improve oxygen reduction activity and favor the more efficient 4-electron reduction pathway, which produces water directly. researchgate.net While manganese phosphides are noted for their electrocatalytic potential, their application in ORR is an emerging area, with much of the current understanding being extrapolated from the more thoroughly studied manganese oxide systems.

Phase-Dependent Electrocatalytic Activity

The electrocatalytic performance of manganese phosphide is intrinsically linked to its specific crystallographic phase and stoichiometry. Different ratios of manganese to phosphorus (from metal-rich to phosphorus-rich phases) result in distinct electronic structures and surface properties, which in turn dictate their catalytic activity. This phase-dependence has been systematically evaluated, particularly for the Hydrogen Evolution Reaction (HER), a key process in electrochemical water splitting. rsc.org

A comparative study of Mn₂P (manganese-rich), MnP, and MnP₄ (phosphorus-rich) phases, synthesized through high-energy mechanical milling to ensure similar morphologies, revealed a clear trend in HER activity. The MnP phase demonstrated the highest electrocatalytic efficiency for the HER among the tested compounds. rsc.org The activity followed the order: MnP > Mn₂P > MnP₄. rsc.org This highlights that an optimal stoichiometric balance is crucial for superior performance. When integrated into an anion exchange membrane (AEM) electrolysis cell, a nanocomposite of MnP and graphite (B72142) (MnP/Gr) proved to be a high-performance cathode catalyst. rsc.org

Table 1: Phase-Dependent Electrocatalytic Activity of Manganese Phosphides for HER This table summarizes the overpotential required to achieve a current density of 10 mA cm⁻² (η₁₀), a key metric for evaluating HER catalyst efficiency. A lower value indicates higher activity.

Catalyst Phaseη₁₀ (mV)
MnP/Gr159
Mn₂P/Gr277
MnP₄/Gr353
Mn/Gr (control)508

Source: Based on data reported for HER electrocatalysis. rsc.org

Advanced Materials Design Principles

Heterostructure engineering involves creating interfaces between two or more different materials to generate synergistic effects that enhance their intrinsic properties. For manganese phosphide and other transition metal phosphides (TMPs), forming heterostructures is a powerful strategy to boost electrocatalytic performance. materialsproject.org These structures can improve activity and stability by increasing the number of active sites, optimizing the adsorption of reaction intermediates, and facilitating charge transfer across the interface. nih.gov

A notable example is the creation of a MnP-Mn₂P heterostructure. By dispersing nanoparticles containing both the manganese-rich (Mn₂P) and phosphorus-rich (MnP) phases on a porous carbon support, a material with superior electrochemical properties for applications like lithium-sulfur batteries can be synthesized. scirp.org Density functional theory calculations have shown that the MnP-Mn₂P/C heterostructure possesses enhanced adsorption capabilities, catalytic activity, and electrical conductivity compared to the individual MnP/C or Mn₂P/C components. scirp.org The interface between the phases creates unique electronic states that are highly favorable for catalytic reactions.

Reducing the dimensions of manganese phosphide to the nanoscale is a fundamental principle in advanced materials design. Nanostructuring—the creation of materials with features on the nanometer scale, such as nanoparticles, nanorods, or nanowires—dramatically alters the physical and chemical properties compared to the bulk material.

The primary advantage of nanostructuring is the massive increase in the surface-area-to-volume ratio. This exposes a greater number of atoms to the surface, creating more active sites for catalytic reactions. For electrocatalysis, this leads to higher current densities and lower overpotentials. Furthermore, quantum confinement effects in nanoparticles can modify the electronic band structure, tuning the material's conductivity and reactivity. Nanostructured catalysts, such as the nanoflower-like MnO₂ structures developed for ORR, exhibit significantly better electrocatalytic performance than their nanowire or bulk counterparts due to higher specific surface areas. mdpi.com Similarly, synthesizing manganese phosphide as nanoparticles, as in the MnP-Mn₂P/C system, is crucial for maximizing their electrochemical performance in battery applications by ensuring efficient interaction with electrolytes and reactants. scirp.org

Interplay between Structural, Electronic, and Magnetic Orders

In manganese phosphide and related compounds, there is a profound and complex interplay between the material's crystal structure, its electronic properties, and its magnetic ordering. The arrangement of Mn and P atoms in the crystal lattice (structural order) directly determines the electronic band structure—the allowed energy levels for electrons. This electronic structure, in turn, governs the magnetic interactions between the manganese atoms, leading to collective magnetic phenomena like ferromagnetism or antiferromagnetism.

This interplay is evident in the ternary phosphide MnRuP, which crystallizes in a hexagonal structure. researchgate.net This material exhibits multiple magnetic transitions at low temperatures. researchgate.net Below its Néel transition temperature of 250 K, it enters an incommensurate antiferromagnetic helical state. researchgate.net The application of an external magnetic field can induce a first-order metamagnetic transition, shifting it from an antiferromagnetic to a ferrimagnetic state. researchgate.net This transition is a direct consequence of the competition between magnetic energy and the elastic energy of the crystal lattice. Furthermore, studies on MnRuP under high pressure show that a structural phase transition from hexagonal to orthorhombic symmetry begins at 11 GPa, which is attributed to a magnetic origin linked to the changing distances between Mn-Mn atoms. mdpi.com These findings demonstrate that a change in structure (due to pressure) can alter magnetic order, and a change in magnetic state (due to an external field) is coupled to the structural and electronic properties.

Ternary Manganese Phosphides and Related Systems (e.g., MnRuP, LiMnPS₄, LiFeMnPO₄)

Expanding the binary Mn-P system to ternary compounds introduces new functionalities and allows for the fine-tuning of material properties. These related systems include other phosphides as well as olivine-structured phosphates and thiophosphates, which are relevant in fields from magnetism to energy storage.

MnRuP : This ternary phosphide crystallizes in the Fe₂P-type hexagonal structure. researchgate.net It is an itinerant system that behaves like a metal. researchgate.net Single-crystal studies reveal its complex magnetic behavior, including an incommensurate antiferromagnetic helical transition at Tₙ = 250 K and two first-order magnetic transitions at lower temperatures (T₁ = 180 K and T₂ = 100 K). researchgate.net The application of a magnetic field perpendicular to the c-axis can induce a sharp transition to a ferrimagnetic state, demonstrating a strong coupling between magnetism and the external field. researchgate.net

Table 2: Properties of MnRuP Single Crystal

PropertyValue/Description
Crystal StructureHexagonal, Fe₂P-type
Space GroupP-62m
Electrical BehaviorMetallic
Magnetic TransitionsTₙ = 250 K (Antiferromagnetic) T₁ = 180 K (First-order) T₂ = 100 K (First-order)
Special FeatureField-induced first-order metamagnetic transition

Source: Based on data from physical property measurements of MnRuP single crystals. researchgate.net

LiMnPS₄ : Lithium manganese thiophosphate belongs to a class of materials known as lithium argyrodites, which are investigated as solid-state electrolytes for lithium-ion batteries due to their high ionic conductivity. While detailed experimental data for this specific compound is emerging, related thiophosphates are known for their complex crystal structures and ability to facilitate fast ion transport, making them promising for safer, all-solid-state energy storage devices.

LiFeMnPO₄ (and related LiMnPO₄) : This compound is a member of the olivine-structured lithium metal phosphates, which are prominent cathode materials for lithium-ion batteries. It should be noted that this is a phosphate (B84403), not a phosphide. The structure consists of a slightly distorted hexagonal close-packed array of oxygen atoms, with Mn and P occupying octahedral and tetrahedral sites, respectively. LiMnPO₄ is attractive due to its high operating voltage and enhanced safety stemming from the strong P-O covalent bond. However, it suffers from low intrinsic electronic and ionic conductivity. Research efforts focus on overcoming these limitations through methods like carbon coating and synthesis of nanoparticles via techniques such as sol-gel or hydrothermal processes.

Conclusion and Future Outlook

Summary of Current Understanding

Manganese phosphide (B1233454) (MnP) is an intermetallic compound recognized for its complex magnetic and electronic properties, crystallizing typically in an orthorhombic structure ontosight.aimdpi.com. Research has extensively documented its intricate magnetic phase diagram, which includes ferromagnetic (FM), canted antiferromagnetic, and paramagnetic states, highly sensitive to temperature and pressure arxiv.org. MnP exhibits anisotropic magnetic behavior, with a Curie temperature (TC) around 290 K, marking a first-order ferromagnetic to paramagnetic transition mdpi.comaip.org. Its potential applications span various fields, including catalysis (e.g., hydrodesulfurization), energy storage (lithium-ion batteries, supercapacitors), optoelectronics (solar cells, LEDs), and notably, spintronic devices and magnetic sensors due to its magnetoresistance (MR) phenomena ontosight.aiarxiv.orgresearchgate.netacs.orgamericanelements.com. While bulk MnP shows modest MR in its helimagnetic (HM) phase (around 8-10%), nanostructured films have demonstrated significantly enhanced positive MR (up to 90%) near the FM-HM transition temperature arxiv.orgacs.org. Furthermore, MnP displays a magnetocaloric effect (MCE), with reported magnetic entropy changes (ΔS) of up to 6.0 J/kg·K in applied fields of 50 kOe, making it a candidate for magnetic refrigeration aip.orgresearchgate.net.

Remaining Fundamental Questions in Manganesephosphide Research

Despite significant progress, several fundamental questions in manganese phosphide research remain to be fully addressed. The precise mechanisms governing the intricate magnetic phase transitions, particularly the interplay between spin fluctuations, crystal lattice distortions, and confinement effects, require deeper investigation arxiv.orgacs.org. The exact nature of electronic correlations and their influence on transport properties, especially under extreme conditions or in nanostructured forms, is an ongoing area of inquiry researchgate.net. Understanding the defect chemistry, non-stoichiometry, and their impact on MnP's performance, as well as the detailed mechanisms behind the observed giant magnetoresistance in nanostructured films, are crucial for further material development acs.orgacs.org. The role of strain and spin helicity in manipulating these properties also warrants more comprehensive study arxiv.orgacs.org.

Future Directions in Experimental and Theoretical Investigations

Future research on manganese phosphide is poised to leverage advanced techniques for a more profound understanding of its properties. Experimental investigations will likely focus on high-resolution neutron scattering and synchrotron X-ray diffraction to probe dynamic magnetic correlations and structural details with enhanced precision . The synthesis of high-quality single crystals and precisely engineered thin films will remain critical for detailed characterization of anisotropic and size-dependent effects mdpi.com. Theoretical approaches, including density functional theory (DFT) and advanced many-body methods, will continue to be vital for elucidating electronic structures, magnetic interactions, and phase stability cambridge.org. Machine learning and computational screening are also expected to accelerate the discovery of new MnP-based phases and optimize material properties cambridge.org. Investigating MnP in hybrid structures and heterostructures will also be a key direction to explore novel functionalities.

Potential for Novel Functional Materials Development

The unique properties of manganese phosphide offer significant potential for the development of novel functional materials. Its tunable magnetoresistance makes it a strong candidate for next-generation magnetic sensors and spintronic devices, such as spin-transfer torque magnetic random-access memory (STT-MRAM) arxiv.orgresearchgate.netacs.org. The observed magnetocaloric effect suggests applications in advanced cooling technologies, although further optimization is needed to compete with state-of-the-art MCE materials aip.orgresearchgate.net. Research into MnP-based composites and heterostructures could unlock new possibilities in thermoelectric applications, leveraging its electronic band structure and potential for phonon scattering jst.go.jprsc.orgmdpi.com. Furthermore, its catalytic properties might find new uses in electrochemical applications, such as water splitting, though research in this area primarily focuses on related manganese phosphide compounds like Mn-CoP or Mn-Fe-P acs.orgmdpi.comacs.orgresearchgate.netrsc.org.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-purity Manganesephosphide (MnP) in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-state reactions or chemical vapor transport. For solid-state synthesis, stoichiometric ratios of manganese and red phosphorus are sealed under vacuum in quartz ampoules and heated at 600–800°C for 72–120 hours. Phase purity can be verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) . Adjusting annealing temperatures and reaction times minimizes secondary phases like Mn₂P or MnP₃ .

Q. How do researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal XRD is preferred for determining unit cell parameters and space groups. Rietveld refinement of powder XRD data resolves atomic positions and phase composition. Pair distribution function (PDF) analysis can detect local structural distortions, while neutron diffraction clarifies magnetic ordering in MnP .

Q. What analytical techniques are critical for assessing impurities in MnP samples?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metallic impurities (e.g., Fe, Si). Combustion analysis measures phosphorus content. Scanning electron microscopy (SEM) with EDS maps elemental distribution, and Raman spectroscopy identifies amorphous phosphorus residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic properties of MnP?

  • Methodological Answer : Discrepancies in Néel temperatures (e.g., 25–50 K) arise from sample purity and measurement techniques. Use SQUID magnetometry with zero-field-cooled/field-cooled protocols to distinguish intrinsic magnetism from extrinsic effects. Synchrotron Mössbauer spectroscopy can isolate contributions from impurity phases .

Q. What computational approaches are used to model MnP’s electronic structure?

  • Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (e.g., U = 3–5 eV for Mn 3d orbitals) predicts bandgaps and magnetic moments. Hybrid functionals (HSE06) improve accuracy for exchange interactions. Compare results with angle-resolved photoemission spectroscopy (ARPES) data to validate models .

Q. How do surface defects in MnP influence its catalytic properties for hydrogen evolution reactions (HER)?

  • Methodological Answer : Create controlled defects via argon ion milling or chemical etching. Use X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation states (Mn²⁺ vs. Mn³⁺). Electrochemical impedance spectroscopy (EIS) correlates defect density with HER activity. Compare with DFT-simulated surface models .

Methodological Notes

  • Experimental Design : For reproducibility, document furnace temperature gradients (±5°C) and ampoule cooling rates. Use inert gas gloveboxes (O₂ < 0.1 ppm) for sample handling .
  • Data Validation : Cross-validate XRD with neutron diffraction to avoid preferred orientation artifacts. Share raw data via repositories like Zenodo to facilitate meta-analyses .

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